2-Cyclohexylpropanal

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20771. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

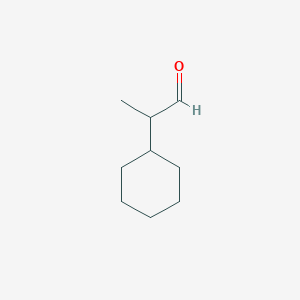

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQURIQWAEZGLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862833 | |

| Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-22-0 | |

| Record name | α-Methylcyclohexaneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneacetaldehyde, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2109-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2109-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Modern Organic Chemistry

The significance of 2-cyclohexylpropanal in modern organic chemistry stems primarily from its identity as an α-branched aldehyde. This class of compounds is particularly important for the construction of molecules containing quaternary carbon stereocenters—a common structural motif in numerous natural products and bioactive substances. The synthesis of such sterically congested centers in a stereocontrolled manner is a formidable challenge in organic synthesis.

Catalyst-controlled enantioselective α-functionalization of aldehydes has garnered substantial interest, but α-branched aldehydes like this compound are especially challenging substrates. mdpi.com The difficulties arise from several factors:

Attenuated Reactivity : The formation of transient intermediates, such as trisubstituted enamines or enolates, results in decreased reactivity due to steric hindrance. mdpi.com

Selectivity Issues : The potential for forming mixtures of E/Z isomers of these intermediates complicates stereochemical control. mdpi.com

Facial Discrimination : Achieving effective facial discrimination by an incoming electrophile on the sterically hindered trisubstituted sp² carbon intermediate is non-trivial. mdpi.com

Despite these hurdles, the demand for enantiopure compounds in fields like pharmaceuticals and agrochemicals has driven the development of sophisticated catalytic methods to address these challenges. rsc.org this compound, with its bulky cyclohexyl group, serves as a benchmark substrate for testing the limits and efficacy of these new synthetic strategies, including organocatalysis, metal-catalysis, and dual-catalysis systems. mdpi.com

Strategic Role As a Chiral Aldehyde Substrate

2-Cyclohexylpropanal plays a strategic role as a chiral or prochiral substrate in a variety of asymmetric transformations, most notably in aldol (B89426) reactions and allylic alkylations. Its utility is particularly evident in the concept of double stereodifferentiation , where the stereochemical outcome of a reaction is influenced by chiral elements in both the aldehyde and the reacting nucleophile (e.g., an enolate). rsc.orgdokumen.pub

In such reactions, the inherent facial bias of the chiral aldehyde and the chiral nucleophile can either reinforce each other (a "matched pair") or oppose each other (a "mismatched pair"). rsc.orgarchive.org The study of these interactions provides deep mechanistic insight and is crucial for planning complex synthetic routes. For instance, the aldol addition of (S)-2-cyclohexylpropanal is significantly more stereoselective when paired with a specific enantiomer of a chiral enolate, demonstrating a synergistic effect that leads to higher diastereoselectivity. rsc.orgdokumen.pubarchive.org When reacting with an achiral enolate, (S)-2-cyclohexylpropanal shows only moderate facial selectivity on its own, highlighting the importance of the matched pairing for effective stereocontrol. rsc.org

More recently, this compound has been employed as a substrate in advanced dual-catalytic systems. In an elegant study by Carreira and colleagues, a dual-catalysis system using a chiral primary amine and a chiral iridium complex was developed for the allylic α-alkylation of branched aldehydes. mdpi.comresearchgate.net This method allows for the controlled formation of two new stereocenters. While highly effective for α-aryl propionaldehydes, the reaction with the more sterically demanding this compound yielded the product with poorer enantioselectivity (69% ee), underscoring its status as a challenging substrate that pushes the boundaries of catalytic method development. mdpi.comresearchgate.net

| Reaction Type | Reactants | Key Catalyst/Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Aldol Reaction (Double Stereodifferentiation) | (S)-2-Cyclohexylpropanal + Chiral (S)-enolate | - | Matched Pair: High diastereoselectivity (78% de) | rsc.orgarchive.org |

| Aldol Reaction (Double Stereodifferentiation) | (S)-2-Cyclohexylpropanal + Chiral (R)-enolate | - | Mismatched Pair: Low diastereoselectivity | rsc.org |

| Asymmetric α-Allylation (Dual Catalysis) | This compound + Allylic alcohol | Chiral Amine / Chiral Iridium Complex | Moderate enantioselectivity (69% ee) | mdpi.comresearchgate.net |

Historical Development of Synthetic Utility

De Novo Synthesis Approaches

A prevalent strategy for synthesizing this compound involves starting from readily available aromatic compounds and modifying the aromatic ring into a cyclohexane (B81311) ring.

A common and efficient route to this compound begins with 2-phenylpropanol. google.com This process involves two key steps: the hydrogenation of the phenyl group followed by the oxidation of the resulting alcohol.

The initial step is the nuclear hydrogenation of 2-phenylpropanol to produce 2-cyclohexylpropanol. google.com This reaction specifically targets the aromatic ring for reduction while preserving the alcohol functional group. Catalytic hydrogenation is the standard method, often employing catalysts like Raney nickel. google.com For instance, the hydrogenation of 3-phenylpropanal (B7769412) to 3-phenylpropanol has been achieved using a ruthenium catalyst supported on activated carbon. google.com While not directly for 2-phenylpropanol, this suggests that similar catalytic systems could be effective. The reaction conditions, such as temperature and pressure, are crucial for achieving high yields and selectivity, minimizing side reactions like the formation of dicyclohexyl ether. google.com

Following the successful hydrogenation, the resulting 2-cyclohexylpropanol is oxidized to yield the target aldehyde, this compound. google.comgoogle.com Various oxidizing agents can be employed for this transformation. Common laboratory-scale reagents include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Another documented method involves the use of oxygen at elevated temperatures (e.g., 60°C) over an extended period, which has been shown to produce the corresponding carboxylic acid in good yield, suggesting that milder, controlled oxidation could effectively yield the aldehyde. vulcanchem.com

An alternative to the aromatic precursor route involves the manipulation of other carbonyl-containing molecules. One such method is the reduction of diethyl cyclohexylmalonate. When the sodio derivative of diethyl cyclohexylmalonate is reduced with lithium aluminum hydride (LiAlH₄), a mixture of products is formed, including this compound. researchgate.netresearchgate.net The relative amounts of the products can be influenced by the work-up procedure. researchgate.netresearchgate.net Another approach starts from 3-cyclohexylpropanal (B19633) or 3-cyclohexylpropan-1-one, which can be converted to the corresponding amino alcohol via reductive amination. While not a direct synthesis of this compound, this demonstrates the utility of related carbonyl compounds in accessing functionalized cyclohexylpropane derivatives.

Routes from Aromatic Precursors

Nuclear Hydrogenation Protocols from 2-Phenylpropanol

Enantioselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications where chirality influences biological activity or sensory properties.

In reactions involving a chiral substrate, the existing stereocenter can direct the formation of a new stereocenter, a phenomenon known as substrate-controlled diastereoselection. rsc.org For chiral (S)-2-cyclohexylpropanal, its inherent chirality influences the stereochemical outcome of reactions at the carbonyl group. rsc.org For example, in aldol reactions with an achiral lithium enolate, (S)-2-cyclohexylpropanal demonstrates moderate stereofacial selectivity. rsc.org

The diastereoselectivity of reactions involving this compound can also be influenced by the reagents used. For instance, the reaction of this compound with a modified Seyferth-Wittig reagent showed lower selectivity compared to other aldehydes, highlighting the steric and electronic effects of the cyclohexyl group on the reaction's stereochemical course. rsc.org In the context of asymmetric allylation, the reaction of this compound with allylic alcohol has been shown to proceed with moderate enantioselectivity. mdpi.comresearchgate.net

Detailed research findings on the enantioselective allylation of α-branched aldehydes have been reported, providing a pathway to chiral homoallylic aldehydes. lookchem.com These methods often employ palladium catalysts in conjunction with chiral phosphoric acids. lookchem.comchemicalbook.com

Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a well-established and reliable strategy for the asymmetric synthesis of α-substituted carbonyl compounds. This method involves the temporary attachment of a chiral molecule (the auxiliary) to the pro-chiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product.

A prominent and widely utilized class of chiral auxiliaries for the asymmetric alkylation of carbonyl compounds are the Evans oxazolidinones. harvard.edu These auxiliaries, derived from readily available amino acids, offer high levels of stereocontrol in the alkylation of their N-acylated derivatives. harvard.eduwilliams.edu

The general approach for the synthesis of this compound using an Evans-type auxiliary begins with the acylation of the chiral oxazolidinone with propionyl chloride or propionic anhydride (B1165640) to form the corresponding N-propionyl imide. williams.edu Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. williams.edu The stereoselectivity of the subsequent alkylation step is dictated by the steric influence of the substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at C4), which directs the incoming electrophile to the less hindered face of the enolate. williams.edu

In the context of synthesizing this compound, the enolate is alkylated with a cyclohexylmethyl halide, such as cyclohexylmethyl iodide or bromide. After the diastereoselective alkylation, the chiral auxiliary is cleaved from the product. This can be achieved under various conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the chiral carboxylic acid, (S)-2-cyclohexylpropanoic acid. williams.edu Subsequent reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation, affords the target aldehyde, (S)-2-cyclohexylpropanal. The fact that (S)-2-cyclohexylpropanal has been utilized in subsequent stereoselective aldol reactions underscores the accessibility of this enantiomerically pure aldehyde through established synthetic routes. dokumen.pub

The high diastereoselectivities typically achieved in Evans auxiliary-directed alkylations make this a robust method for accessing enantioenriched this compound.

Table 1: Representative Steps in Auxiliary-Mediated Synthesis of a this compound Precursor

| Step | Reactants | Reagents and Conditions | Product | Typical Diastereomeric Ratio (d.r.) |

| 1. Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Propionyl chloride | Triethylamine, Dichloromethane | (4R,5S)-4-methyl-3-(1-oxopropyl)-5-phenyl-2-oxazolidinone | N/A |

| 2. Alkylation | N-propionyl imide, Cyclohexylmethyl iodide | LDA, THF, -78 °C | (4R,5S)-3-[(2S)-2-cyclohexylmethyl-1-oxopropyl]-4-methyl-5-phenyl-2-oxazolidinone | >95:5 |

| 3. Cleavage | Alkylated imide | LiOH, H₂O₂, THF/H₂O | (S)-2-Cyclohexylpropanoic acid | N/A |

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer a more atom-economical approach to the synthesis of chiral molecules by using a substoichiometric amount of a chiral catalyst to generate the desired enantiomer. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of α-chiral aldehydes.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the α-functionalization of aldehydes, primary or secondary amines are commonly employed as catalysts. These amines react with the aldehyde to form a nucleophilic enamine intermediate, which can then react with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of an enantioenriched product.

The direct asymmetric α-alkylation of propanal with a cyclohexyl electrophile represents a direct route to this compound. Research has shown that chiral primary amino acids can catalyze the enantioselective α-allylation and propargylation of α-branched aldehydes with alkyl halides in good yields and with high enantioselectivity. organic-chemistry.org This methodology, which proceeds via an enamine intermediate, is effective for constructing chiral quaternary carbon centers. organic-chemistry.org

In a specific example relevant to a derivative of this compound, the allylic α-alkylation of this compound with an allylic alcohol has been demonstrated using a dual catalytic system involving a chiral primary amine and a chiral iridium-phosphoramidite complex. researchgate.netmdpi.com While this particular reaction adds an allyl group rather than forming the core this compound structure, it highlights the feasibility of using organocatalysts to control the stereocenter of α-branched aldehydes like this compound. In this dual catalytic system, the reaction of this compound with an allylic alcohol yielded the allylated product with an enantiomeric excess (ee) of 69%. researchgate.netmdpi.com

Table 2: Organocatalytic Asymmetric Allylation of this compound

| Aldehyde | Electrophile | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| This compound | Allyl alcohol | Chiral Primary Amine / Chiral Iridium-Phosphoramidite | α-Allylated this compound | 69% | researchgate.netmdpi.com |

Transition metal catalysis provides a versatile platform for a wide range of enantioselective transformations. For the synthesis of this compound, two key strategies are prominent: the hydroformylation of a corresponding olefin and the catalytic alkylation of an enolate or its equivalent.

Enantioselective Hydroformylation: The hydroformylation of vinylcyclohexane (B147605) is a direct and atom-economical method for the synthesis of this compound. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. The use of a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with chiral ligands, can control the regioselectivity (to favor the branched aldehyde) and the enantioselectivity of the reaction. Chiral phosphine, phosphite (B83602), and phosphoramidite (B1245037) ligands have been extensively studied for this purpose. For instance, rhodium complexes with bulky phosphite ligands like BIPHEPHOS have been used for the hydroformylation of vinylarenes and other olefins, which is a closely related transformation. tu-dortmund.de

Dual Catalytic Asymmetric Alkylation: A powerful strategy that merges transition metal catalysis and organocatalysis is dual catalysis. As mentioned previously, the stereodivergent dual catalytic α-allylation of protected α-amino- and α-hydroxyacetaldehydes has been achieved through the synergistic action of an iridium catalyst and an amine catalyst. researchgate.net This methodology has been extended to α-branched aldehydes. Specifically, the reaction of this compound with an allylic alcohol has been accomplished using a chiral primary amine and a chiral iridium-phosphoramidite complex. researchgate.netmdpi.com This reaction proceeds with moderate enantioselectivity (69% ee), demonstrating the potential of transition metal-based catalytic systems to forge the chiral center in derivatives of this compound. researchgate.netmdpi.com

Table 3: Transition Metal-Catalyzed Asymmetric Synthesis Involving this compound

| Reaction Type | Substrate | Catalyst System | Product | Key Outcome | Reference |

| Hydroformylation | Vinylcyclohexane | Rhodium / Chiral Phosphine Ligand (e.g., BIPHEPHOS) | This compound | Enantioselective formation of the branched aldehyde | tu-dortmund.de |

| Dual Catalytic α-Allylation | This compound | Chiral Iridium-Phosphoramidite / Chiral Primary Amine | α-Allylated this compound | 69% ee | researchgate.netmdpi.com |

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. This compound serves as a valuable substrate in several such transformations.

Aldol and Related Condensation Reactions

The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. The reactivity of this compound in these reactions is of significant interest due to the steric influence of the cyclohexyl group.

The aldol addition of chiral aldehydes like (S)-2-cyclohexylpropanal with chiral enolates demonstrates the principle of double stereodifferentiation. dokumen.pubrsc.org In this phenomenon, the inherent facial selectivity of both the aldehyde and the enolate can either reinforce (matched pair) or oppose (mismatched pair) each other. dokumen.pubrsc.org For instance, the reaction of (S)-2-cyclohexylpropanal with an (S)-enolate leads to a higher diastereoselectivity, representing a matched pair where both chiral components favor the formation of the same stereoisomer. rsc.org Conversely, the reaction with an (R)-enolate results in lower diastereoselectivity, acting as a mismatched pair. rsc.org

A specific example involves the aldol reaction between (S)-2-cyclohexylpropanal and a chiral (S)-(Z)-enolate, which produces the syn-isomer with a 78% diastereomeric excess (de). rsc.org This outcome highlights a synergistic effect that enhances the diastereoselectivity of the reaction. rsc.org

| Reactants | Product Diastereomer | Diastereomeric Excess (de) |

| (S)-2-Cyclohexylpropanal + (S)-(Z)-enolate | syn-isomer | 78% |

This table showcases the diastereoselectivity in the aldol addition of (S)-2-cyclohexylpropanal.

The Zimmerman-Traxler model is a widely accepted framework for predicting the stereochemical outcome of aldol reactions involving metal enolates. harvard.edulibretexts.org It postulates a chair-like six-membered transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. rsc.orgharvard.edu The substituents on the enolate and the aldehyde occupy either axial or equatorial positions in this transition state. rsc.org

For (Z)-enolates, the model predicts the formation of syn-aldol products, as the transition state that leads to the anti-product would involve a destabilizing 1,3-diaxial interaction between the aldehyde's substituent and a substituent on the enolate. rsc.orgharvard.edu The stereochemical outcome is therefore dictated by the relative steric interactions in the competing transition states. archive.org The principles of the Zimmerman-Traxler model have been experimentally validated and are crucial for understanding the diastereoselectivity observed in reactions involving this compound. rsc.org

Cross-aldol condensations involve the reaction between two different carbonyl compounds. acs.orgslideshare.net For a successful cross-aldol reaction, one of the aldehydes should ideally not have α-hydrogens to prevent self-condensation. However, methods have been developed for reactions involving two different aldehydes that both possess α-hydrogens. This compound is a suitable starting aldehyde for such reactions. google.com The reaction is typically carried out in the presence of a base, which deprotonates one of the aldehydes to form a nucleophilic enolate that then attacks the carbonyl carbon of the second aldehyde molecule. slideshare.net

Stereochemical Models in Aldol Reactions (e.g., Zimmerman-Traxler Model)

Olefination Reactions

Olefination reactions provide a powerful means of converting carbonyl compounds into alkenes.

The Wittig reaction is a highly versatile and widely used method for alkene synthesis. libretexts.orgmasterorganicchemistry.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane). libretexts.org This reaction is particularly valuable because it forms the carbon-carbon double bond at the precise location of the original carbonyl group, offering excellent regioselectivity. libretexts.org

While specific examples detailing the Wittig reaction of this compound are not extensively documented in the provided search results, the general principles of the Wittig reaction are applicable. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z isomers) is influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. The HWE reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org This enhanced nucleophilicity allows for reliable reactions with a wide range of aldehydes and ketones. A key feature of the HWE reaction is its high stereoselectivity, predominantly yielding (E)-alkenes. wikipedia.orgnrochemistry.com

The reaction mechanism initiates with the deprotonation of a phosphonate ester by a base to form a stabilized phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde, such as this compound. This addition is the rate-limiting step and leads to the formation of a betaine-like intermediate, which subsequently cyclizes to a 1,2-oxaphosphetane. wikipedia.org The collapse of this cyclic intermediate through elimination of a water-soluble dialkyl phosphate (B84403) salt yields the final alkene product. wikipedia.org The thermodynamic stability of the transition states leading to the alkene dictates the stereochemical outcome, with the transition state for the (E)-alkene being lower in energy, thus favoring its formation. nrochemistry.com

While specific studies detailing the HWE reaction of this compound are not extensively documented in seminal literature, the reaction's broad applicability to sterically hindered aldehydes is well-established. For instance, the highly stereoselective HWE reaction of β-ketophosphonate esters with various alkyl and aryl aldehydes proceeds efficiently to give (E)-enones as the sole products. rsc.org The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), provides a powerful strategy for the synthesis of (Z)-alkenes with high selectivity. nrochemistry.com

| Reaction | Reagents | Typical Product | Key Features |

| Horner-Wadsworth-Emmons | Aldehyde (e.g., this compound), Stabilized Phosphonate Ester, Base (e.g., NaH, K2CO3) | (E)-Alkene | High (E)-selectivity; water-soluble phosphate byproduct. wikipedia.orgrsc.org |

| Still-Gennari Modification | Aldehyde, Electron-Withdrawing Phosphonate (e.g., trifluoroethyl), KHMDS, 18-crown-6 | (Z)-Alkene | High (Z)-selectivity; accelerated elimination. nrochemistry.com |

Asymmetric α-Functionalization via Enamine Activation

The direct asymmetric α-functionalization of aldehydes, particularly α-branched variants like this compound, has been revolutionized by the advent of organocatalysis, specifically enamine catalysis. nih.govnih.gov This strategy involves the reversible reaction of an aldehyde with a chiral secondary amine catalyst to form a transient, nucleophilic enamine intermediate. nih.gov This enamine then reacts with an electrophile, and subsequent hydrolysis releases the α-functionalized aldehyde product while regenerating the chiral catalyst. wikipedia.org The steric environment created by the chiral catalyst effectively shields one face of the enamine, directing the approach of the electrophile and thus controlling the stereochemistry of the newly formed stereocenter. nih.gov This methodology has enabled the development of a wide array of carbon-heteroatom and carbon-carbon bond-forming reactions at the α-position of aldehydes. nih.gov

α-Amination Reactions

The direct organocatalytic asymmetric α-amination of aldehydes provides a powerful route to chiral α-amino aldehydes, which are valuable building blocks in organic synthesis. nih.govacs.org The pioneering work in this area demonstrated the proline-catalyzed electrophilic amination of α-branched aldehydes using dialkyl azodicarboxylates as the electrophilic nitrogen source. mdpi.com While early iterations required high catalyst loadings, subsequent developments have led to more efficient catalytic systems. nih.govmdpi.com

For α-branched aldehydes, enantioselectivities can be variable, with α-aryl substituted aldehydes often providing better results than α,α-dialkyl substituted ones. nih.gov Catalysts such as L-proline and its derivatives have been explored, sometimes in conjunction with microwave irradiation to improve yields and reaction times. nih.gov The resulting α-hydrazino aldehydes are often reduced in situ to the more stable corresponding amino alcohols to prevent epimerization. nih.gov

Table 1: Representative Organocatalytic α-Amination of α-Branched Aldehydes

| Aldehyde Substrate | Catalyst (mol%) | Aminating Agent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Phenylpropanal (B145474) | L-Proline (50) | DEAD | CH2Cl2 | 144 | 60 | 96 | nih.gov |

| 2-Phenylpropanal | Pyrrolidinyl tetrazole (10) | DBAD | Toluene | 24 | 96 | >99 | nih.gov |

| 2-Methylbutanal | L-Proline (50) | DBAD | CH2Cl2 | 144 | 21 | 14 | nih.gov |

α-Halogenation Reactions

Enantioselective α-halogenation of aldehydes via enamine catalysis is a critical transformation for producing chiral α-halo aldehydes, which are versatile synthetic intermediates. nih.gov The direct α-chlorination of aldehydes has been successfully achieved using imidazolidinone-based catalysts in combination with a perchlorinated quinone as the electrophilic chlorine source. nih.gov This method is applicable to a broad range of aldehyde substrates. nih.gov

Similarly, asymmetric α-bromination has been developed. acs.org While challenging due to the high reactivity of brominating agents like N-bromosuccinimide (NBS) which can lead to catalyst deactivation and product racemization, optimized conditions have been found. acs.orgresearchgate.net The use of highly substituted diarylprolinol silyl (B83357) ether catalysts in specific solvents can lead to high yields and excellent enantioselectivities. acs.org These reactions proceed through the formation of a chiral enamine, which attacks the electrophilic halogen source, followed by hydrolysis to yield the α-halogenated aldehyde. wikipedia.orgchemistrysteps.com

Table 2: Asymmetric α-Halogenation of Aldehydes via Enamine Catalysis

| Halogenation | Aldehyde | Catalyst | Halogen Source | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Chlorination | 3-Phenylpropanal | Imidazolidinone | Tetrachloro-p-benzoquinone | 87 | 97 | nih.gov |

| Bromination | Propanal | (S)-α,α-Diarylprolinol silyl ether | NBS | 73 | 97 | acs.org |

| Bromination | 3-Methylbutanal | (S)-α,α-Diarylprolinol silyl ether | NBS | 71 | 95 | acs.org |

α-Hydroxylation Reactions

The direct asymmetric α-hydroxylation of aldehydes to produce chiral α-hydroxy aldehydes is a synthetically valuable but challenging transformation. benthamdirect.com The difficulty arises from the hard nature of oxygen nucleophiles and competing side reactions. acs.org Organocatalytic methods employing enamine activation have provided a viable route. researchgate.net These reactions typically use an oxidizing agent such as nitrosobenzene (B162901) or molecular oxygen (singlet oxygen) in the presence of a chiral amine catalyst, often a diarylprolinol silyl ether. nih.govresearchgate.net

The reaction proceeds by the formation of the chiral enamine, which is then oxidized. Subsequent hydrolysis yields the α-hydroxylated (or α-aminoxylated) product. rsc.org The choice of catalyst is crucial for achieving high diastereoselectivity and enantioselectivity, especially with chiral aldehydes where the catalyst must override the substrate's inherent stereochemical preference. researchgate.net

Table 3: Organocatalytic Asymmetric α-Aminoxylation of Aldehydes

| Aldehyde | Catalyst (mol%) | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Propanal | L-Proline (20) | Nitrosobenzene | CHCl3 | 90 | >99 | nih.gov |

| Hexanal | (S)-Diarylprolinol silyl ether (2) | Nitrosobenzene | CH3CN | 98 | 98 | rsc.org |

| 3-Phenylpropanal | (S)-Diarylprolinol silyl ether (2) | Nitrosobenzene | CH3CN | 99 | 97 | rsc.org |

α-Thiolation Reactions

Asymmetric α-thiolation of aldehydes through enamine catalysis provides an efficient pathway to optically active α-thioaldehydes. These compounds are useful precursors for various sulfur-containing molecules. The methodology has been successfully applied to α-branched aldehydes. nih.gov The reaction involves the attack of a chiral enamine intermediate on an electrophilic sulfur source. Various bifunctional aminocatalysts, which possess a hydrogen-bond donor moiety, have been shown to be highly effective. nih.gov This secondary interaction activates the electrophile and helps to rigidify the transition state, leading to high catalytic efficiency and asymmetric induction. nih.gov

Asymmetric Michael Additions

The conjugate addition of aldehydes to Michael acceptors is a fundamental C-C bond-forming reaction in organic synthesis. nih.gov When applied to α-branched aldehydes like this compound, this reaction allows for the construction of a quaternary carbon center adjacent to the aldehyde functionality. Enamine catalysis has been instrumental in developing highly enantioselective versions of this transformation. nih.gov

Primary and secondary amine catalysts have been employed to facilitate the Michael addition of α-branched aldehydes to various acceptors, including vinyl ketones, maleimides, and nitroalkenes. nih.govrsc.org However, α-branched aliphatic aldehydes such as this compound can be challenging substrates due to steric hindrance, which can impede the formation of the necessary enamine intermediate and lower the stereoselectivity. mdpi.com For example, in a dual catalytic allylic α-alkylation reaction with an allylic alcohol, this compound provided the product with significantly lower enantioselectivity (69% ee) compared to α-aryl propanaldehydes (88–>99% ee). mdpi.com Despite these challenges, specific catalyst systems, such as those derived from trans-cyclohexane-1,2-diamine or bifunctional primary amine-thioureas, have been developed to effectively catalyze the addition of sterically demanding aldehydes to Michael acceptors with good yields and enantioselectivities. nih.govmdpi.com

Table 4: Asymmetric Michael Addition of α-Branched Aldehydes

| Aldehyde | Michael Acceptor | Catalyst (mol%) | Additive | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Phenylpropanal | Methyl vinyl ketone | Phenylalanine (20) | Base | - | - | 90 | nih.gov |

| Isobutyraldehyde | N-Phenylmaleimide | L-Threonine t-butyl ether | - | 95 | 95:5 | 99 | rsc.org |

| 2-Phenylpropanal | Nitrostyrene | (S)-Diarylprolinol silyl ether (20) | Benzoic Acid (20) | 99 | >20:1 | 99 | mdpi.com |

Asymmetric Allylation Reactions

Asymmetric allylation reactions represent a powerful tool in organic synthesis for the construction of chiral molecules. This compound, as an α-branched aldehyde, presents unique challenges and opportunities in these transformations due to steric hindrance and the potential for creating a quaternary stereocenter.

The direct α-allylation of α-branched aldehydes, such as this compound, using a combination of a palladium catalyst and a chiral phosphoric acid (CPA) has been a significant area of research. lookchem.comnih.gov This dual catalytic system enables the enantioselective formation of a C-C bond at the α-position of the aldehyde.

In this reaction, the chiral phosphoric acid acts as a Brønsted acid to activate the aldehyde, facilitating the formation of a chiral enol intermediate. Simultaneously, the palladium catalyst activates the allylic substrate, typically an allylic alcohol or amine, to form a π-allyl-palladium complex. The subsequent reaction between the enol and the π-allyl-palladium complex, guided by the chiral environment provided by the CPA, leads to the formation of the α-allylated product with high enantioselectivity. nih.gov

One of the key advantages of this method is the direct use of readily available starting materials, avoiding the need for pre-formed enamines or enolates. nih.gov Research by List and coworkers demonstrated the utility of this approach, where the concerted action of three different catalysts, including a palladium complex, a primary amine, and a chiral phosphoric acid (TRIP), was employed for the direct asymmetric α-allylation of aldehydes with allylic alcohols. mdpi.com While α-aryl propionaldehydes generally provide excellent yields and enantioselectivities, more sterically demanding substrates like this compound have been shown to react with allylic alcohol, albeit with lower enantioselectivity (69% ee). mdpi.comresearchgate.net

Table 1: Enantioselectivity in the Palladium/Chiral Phosphoric Acid-Catalyzed α-Allylation of Aldehydes

| Aldehyde Substrate | Enantiomeric Excess (ee) | Reference |

| α-Aryl Propionaldehydes | 88 – >99% | mdpi.com |

| This compound | 69% | mdpi.comresearchgate.net |

| 2-Phenylbutanal | 62% | mdpi.comresearchgate.net |

Dual catalytic systems, particularly those combining an amine catalyst with an iridium organometallic complex, have emerged as a powerful strategy for the asymmetric α-allylation of aldehydes. mdpi.comnih.gov This approach allows for the independent activation of both the aldehyde and the allylic partner, offering a high degree of control over the reaction's stereochemical outcome. researchgate.net

In this system, a chiral primary amine reversibly condenses with the aldehyde to form a chiral enamine. Concurrently, a chiral iridium complex, typically featuring a phosphoramidite ligand, activates an allylic alcohol to generate a chiral π-allyl-iridium intermediate. The subsequent enantioselective reaction between the enamine and the π-allyl-iridium species furnishes the α-allylated aldehyde. mdpi.com

A significant advantage of this dual catalytic approach is the ability to achieve stereodivergence, meaning that all four possible stereoisomers of the product can be accessed by simply choosing the appropriate combination of chiral amine and chiral iridium catalyst. researchgate.net Carreira and coworkers have elegantly demonstrated this concept in the α-allylation of branched aldehydes, including 2-phenylpropanal, with allylic alcohols. mdpi.comresearchgate.net While specific data for this compound in this exact system is not detailed in the provided search results, the methodology's success with other branched aldehydes suggests its potential applicability. The use of a chiral primary amine catalyst typically controls the configuration of the newly formed α-stereocenter, while the chiral ligand on the iridium complex dictates the stereochemistry of the β-stereocenter. researchgate.net This orthogonal control is a hallmark of stereodivergent dual catalysis. researchgate.netnih.gov

Stereodivergent synthesis aims to provide access to all possible stereoisomers of a product with multiple stereocenters from a common set of starting materials. In the context of the allylation of this compound, this would involve the controlled formation of both the α- and β-stereocenters in the resulting homoallylic aldehyde.

The dual catalytic system involving a chiral amine and a chiral iridium-phosphoramidite complex is a prime example of a stereodivergent approach. mdpi.comresearchgate.net By systematically varying the chirality of the amine catalyst and the iridium complex ligand, it is possible to selectively produce any of the four stereoisomers of the allylated product. This strategy has been successfully applied to the α-allylation of both branched and linear aldehydes. mdpi.comnih.gov

The principle of stereodivergence relies on the independent control exerted by each catalyst over a specific stereocenter. The chiral amine, through the formation of a chiral enamine with the aldehyde, dictates the facial selectivity of the nucleophilic attack, thereby setting the stereochemistry at the α-carbon. researchgate.net Simultaneously, the chiral iridium complex controls the stereochemistry of the electrophilic π-allyl partner, which determines the configuration at the β-carbon of the product. researchgate.net This powerful strategy allows for the synthesis of a complete matrix of stereoisomeric products, which is highly valuable for applications such as drug discovery and development, where different stereoisomers can exhibit distinct biological activities.

Dual Catalytic Systems (e.g., Amine/Iridium Organometallic Co-catalysis)

Reduction and Oxidation Reactions

The reduction of the aldehyde functional group in this compound to a primary alcohol yields 2-cyclohexylpropanol. nih.gov Catalytic hydrogenation is a common and efficient method for this transformation. This process involves the use of a metal catalyst and hydrogen gas to reduce the carbonyl group.

Various catalysts can be employed for the hydrogenation of aldehydes, including those based on palladium, platinum, nickel, copper, and cobalt. illinois.edu The choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent) can influence the efficiency and selectivity of the reduction. For instance, in some industrial processes, catalytic hydrogenation of related compounds is carried out using metal catalysts like palladium on carbon.

The reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde. The product, 2-cyclohexylpropanol, is a useful chemical intermediate. nih.gov The efficiency of the hydrogenation can be affected by factors such as the purity of the starting material and the presence of any catalyst poisons.

Table 2: Chemical Information for 2-Cyclohexylpropanol

| Property | Value | Reference |

| IUPAC Name | 2-cyclohexylpropan-1-ol | nih.gov |

| Molecular Formula | C₉H₁₈O | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| CAS Number | 5442-00-2 | nih.gov |

Oxidation to 2-Cyclohexylpropionic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, and this compound is readily converted to 2-cyclohexylpropionic acid using various oxidizing agents. thieme-connect.comasianpubs.org This conversion is significant as 2-cyclohexylpropionic acid and its derivatives are valuable in the fragrance industry. google.commpg.de

A common method for this oxidation involves the use of molecular oxygen. In a documented procedure, this compound was oxidized by bubbling oxygen gas through the neat aldehyde at 60°C for 80 hours. google.com This process yielded 2-cyclohexylpropionic acid, although a portion of the starting aldehyde remained unreacted. google.com To enhance the reaction rate and efficiency, metal catalysts such as cobalt, manganese, or copper can be employed. mpg.de

Beyond direct oxidation with oxygen, a wide array of chemical reagents are known to effectively oxidize aldehydes to carboxylic acids. These include strong oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), as well as milder reagents like Tollens' reagent. tandfonline.comrsc.org The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions. The general mechanism for many of these oxidations involves the initial formation of a hydrate (B1144303) (gem-diol) at the carbonyl carbon, which is then further oxidized to the carboxylic acid. tandfonline.com

Table 1: Selected Methods for the Oxidation of this compound

| Oxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxygen (O₂) | None | 60 | 80 | 65 | google.com |

| Oxygen (O₂) | Metal salts (Co, Mn, Cu, etc.) | 20-100 | Not Specified | Not Specified | mpg.de |

| Chromic Acid (H₂CrO₄) | Not Applicable | Room Temp. | Not Specified | Good (General) | tandfonline.com |

| Potassium Permanganate (KMnO₄) | Not Applicable | Not Specified | Not Specified | General Reagent | rsc.org |

Derivatization for Specialized Applications

The aldehyde functional group of this compound allows for a range of derivatization reactions, enabling its use in the synthesis of compounds with specific functionalities. These derivatives are important in various fields, including perfumery and materials science.

The conversion of aldehydes to nitriles is a valuable synthetic transformation. A primary route involves the formation of an aldoxime from the aldehyde, followed by dehydration. asianpubs.org This can be achieved in a one-pot synthesis by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a dehydrating agent or catalyst. thieme-connect.comtandfonline.com Various systems have been developed for this purpose, including the use of reagents like oxalyl chloride, ferrous sulfate, or sodium iodide in refluxing acetonitrile. thieme-connect.comtandfonline.comasianpubs.org

Another specific method for generating a nitrile derivative from this compound is through the Knoevenagel condensation. google.comepo.org In this reaction, this compound is condensed with a cyanoacetate (B8463686) ester in the presence of an activator. This reaction forms an α,β-unsaturated cyanoester, 2-cyano-4-cyclohexylpenta-2-enoate. google.comepo.org This intermediate can then be hydrogenated to yield the saturated cyano-ester, 2-cyano-4-cyclohexyl pentanoate. google.comepo.org This multi-step process demonstrates how the reactivity of this compound can be harnessed to build more complex molecular architectures containing a nitrile group.

Table 2: Representative Methods for Nitrile Formation from Aldehydes

| Reagent System | Reaction Type | Product from this compound | Key Features | Reference |

| Hydroxylamine hydrochloride / Catalyst | One-pot oximation and dehydration | 2-Cyclohexylpropanenitrile | General method for aliphatic aldehydes. | thieme-connect.com |

| Cyanoacetate / Activator | Knoevenagel Condensation | 2-Cyano-4-cyclohexylpenta-2-enoate | Forms an unsaturated nitrile intermediate. | google.comepo.org |

| Product from Knoevenagel / H₂ | Catalytic Hydrogenation | 2-Cyano-4-cyclohexyl pentanoate | Reduces the double bond to yield a saturated nitrile. | google.comepo.org |

The aldehyde group of this compound can be protected or transformed through the formation of acetals. Acetals are synthesized by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. google.com This reaction is reversible and is often driven to completion by removing the water formed during the reaction.

For instance, the related compound 3-cyclohexylpropanal is known to react with glycols like ethylene (B1197577) glycol or 1,2-propylene glycol in the presence of p-toluenesulfonic acid to form the corresponding cyclic acetals. perfumerflavorist.com Similarly, 2-phenylpropanal's aldehyde group can be protected as a methyl acetal (B89532) by using an orthoformate in methanol (B129727) with an acid catalyst. google.com It is established that acetals of this compound can also be employed in subsequent chemical reactions, highlighting their role as stable intermediates. epo.org The formation of acetals is a crucial strategy in multistep synthesis, preventing the aldehyde from undergoing undesired reactions while other parts of the molecule are being modified. Asymmetric catalysis can also be applied to the formation of thioacetals from α-branched aldehydes, leading to chiral, enantioenriched products. thieme-connect.com

Table 3: General Conditions for Acetal Synthesis from Aldehydes

| Reactant | Catalyst | Product Type | Purpose | Reference |

| Diols (e.g., ethylene glycol) | Acid catalyst (e.g., p-toluenesulfonic acid) | Cyclic Acetal | Protection of the aldehyde group, synthesis of fragrant compounds. | google.comperfumerflavorist.com |

| Orthoformate / Methanol | Acid catalyst | Methyl Acetal | Protection of the aldehyde group. | google.com |

| Dithiols | Chiral imidodiphosphoric acid | Chiral Thioacetal | Asymmetric synthesis. | thieme-connect.com |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Unraveling the precise pathways by which 2-cyclohexylpropanal reacts is crucial for controlling the stereochemistry of its products. Mechanistic studies focus on identifying key intermediates and transition states that determine the selectivity and efficiency of a given transformation.

The stereochemical outcome of asymmetric reactions is determined by the relative energies of diastereomeric transition states. rsc.org In reactions involving this compound, the analysis of these transition states provides critical insights into how chirality is transferred. For instance, in Lewis acid-promoted [2+2] cycloadditions, the conformation of the transition state can be fixed by electrostatic interactions between oxygen atoms. soton.ac.uk This leads to a predictable facial selectivity where the nucleophilic attack occurs on the face opposite to the sterically demanding cyclohexyl substituent. soton.ac.uk

In dual-catalysis systems, such as the allylic α-alkylation of branched aldehydes, a highly ordered transition state involving the catalyst is often proposed to explain the observed high enantio- and diastereoselectivity. mdpi.comresearchgate.net For example, a palladium-centered transition state model has been suggested for certain [3+2] coupling reactions. mdpi.com The rigidity of such transition states, often enforced by a C₂-symmetric chiral catalyst, minimizes the number of possible reaction pathways, thereby enhancing stereochemical control. rsc.org

The selectivity of reactions involving this compound is governed by a delicate interplay of stereoelectronic and steric effects. rsc.org

Steric Effects : The most prominent feature of this compound is its bulky cyclohexyl group. This group exerts a strong steric influence, effectively blocking one face of the propanal molecule. In many reactions, such as aldol (B89426) additions and cycloadditions, reagents preferentially attack from the less hindered side, a phenomenon known as facial selectivity. soton.ac.ukdokumen.pub The stereoselectivity in aldol addition reactions of (S)-2-cyclohexylpropanal, for example, is directly influenced by these steric interactions in what are termed matched and mismatched cases. dokumen.pub

Stereoelectronic Effects : Beyond simple steric bulk, electronic interactions also play a vital role. youtube.com These effects involve the alignment of molecular orbitals to achieve maximum stabilization in the transition state. For instance, in the absence of a chelating metal, certain reactants orient themselves to minimize dipole-dipole interactions, which influences the reaction's stereochemical course. rsc.org The combination of these steric and stereoelectronic factors must be considered to accurately predict and control the formation of specific stereoisomers. rsc.org

Transition State Analysis in Asymmetric Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for probing the intricacies of chemical reactions at a molecular level. mila.edu.my For this compound, DFT calculations provide a quantitative framework for understanding and predicting its reactivity.

DFT calculations are frequently employed to predict the stereochemical outcome of asymmetric reactions. By modeling the transition states for the formation of all possible stereoisomers, their relative energies can be calculated. The isomer formed via the lowest energy transition state is predicted to be the major product. mdpi.com For example, in the α-fluorination of certain aldehydes, DFT calculations have rationalized the observed stereoinduction by identifying the more stable transition structure. mdpi.com This predictive power is crucial in the design of new catalysts and the optimization of reaction conditions to favor a single desired product. researchgate.net

The following table presents data from a stereodivergent dual catalytic α-allylation reaction, where the choice of catalyst ligand dictates the stereochemical outcome, a result that can be rationalized and predicted by DFT calculations. researchgate.net

| Entry | Aldehyde Substrate | Catalyst Combination | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1 | 2-Phenylpropanal (B145474) | Ir-(S)-L5 + (R)-L6 | 85 | >20:1 | >99 |

| 2 | 2-Phenylpropanal | Ir-(R)-L5 + (R)-L6 | 80 | 1:15 | >99 |

| 3 | 2-Phenylpropanal | Ir-(S)-L5 + (S)-L7 | 82 | 1:18 | >99 |

| 4 | 2-Phenylpropanal | Ir-(R)-L5 + (S)-L7 | 88 | >20:1 | >99 |

| 5 | This compound | Specified Catalysts | - | - | 69 |

Data adapted from studies on stereodivergent dual catalysis, highlighting poorer enantioselectivity for the more challenging this compound compared to 2-phenylpropanal under similar conditions. mdpi.comresearchgate.net

A complete catalytic cycle can be mapped out using DFT calculations to create an energy profile. acs.orgresearchgate.net This profile plots the free energy of the system as it progresses from reactants through intermediates and transition states to the final products. Such an analysis is critical for understanding the efficiency of a catalyst. The highest point on the energy profile corresponds to the rate-determining step of the reaction. acs.org By calculating the activation free energy (ΔG‡) for each step, researchers can identify kinetic bottlenecks and rationally design more efficient catalysts. acs.org For instance, in a study on the hydrogenation of carboxylic acids, DFT calculations identified the C-H bond-forming step as rate-determining, with a calculated activation free energy of 25.6 kcal/mol for the active catalyst. acs.org

The table below illustrates a hypothetical energy profile for key steps in a catalytic cycle, based on the type of data generated from DFT studies.

| Step | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Step Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| A → B | Catalyst Activation | 15.2 | -5.4 |

| B → C | Substrate Coordination | 8.5 | -10.1 |

| C → D | Rate-Determining Step (e.g., C-H bond formation) | 25.6 | +16.4 |

| D → E | Product Release | 12.1 | -20.5 |

This table represents typical data obtained from DFT energy profile analysis of a catalytic cycle, modeled after findings in organometallic catalysis. acs.org

DFT calculations provide a detailed picture of the non-covalent interactions between a catalyst and a substrate like this compound. These interactions, which include hydrogen bonding and van der Waals forces, are fundamental to the catalytic process. mdpi.comtdx.cat Computational studies can reveal how a catalyst's structure orients the substrate within its active site to facilitate a specific reaction pathway. researchgate.nettdx.cat For example, DFT calculations have supported the role of hydrogen-bonding interactions between a catalyst's aminopyrimidine group and a maleimide (B117702) substrate in controlling stereoselectivity. mdpi.com Similarly, in dual nickel-photoredox catalysis, detailed DFT calculations have been used to elucidate the complex mechanistic cycle, including the single-electron transfer steps and the formation of key nickel-alkyl intermediates. tdx.cat This deep understanding of catalyst-substrate interactions is essential for the rational design of next-generation catalysts with enhanced activity and selectivity. researchgate.nettdx.cat

Applications As a Synthetic Intermediate and Building Block

Precursor for Chiral Alcohols and Carboxylic Acids

2-Cyclohexylpropanal can be readily converted into corresponding chiral alcohols and carboxylic acids, which are valuable intermediates in their own right. The aldehyde functional group is amenable to both reduction to an alcohol and oxidation to a carboxylic acid.

Reduction of the aldehyde group in this compound or its derivatives to a primary alcohol is a common transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. For instance, in multi-step syntheses, the aldehyde moiety can be reduced to an alcohol after other synthetic operations have been performed on the molecule. mdpi.comacs.org In one sequence, an acylsilane derivative related to this compound was converted to the intermediate aldehyde under photolytic conditions, which was then immediately reduced with NaBH₄ to yield the corresponding diol. acs.org Hydrogen transfer reactions, often catalyzed by transition metal complexes, represent another method to convert carbonyl compounds like this compound into their corresponding alcohols. ucl.ac.uk

The synthesis of chiral alcohols from prochiral ketones using reagents like sodium borohydride in the presence of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, can produce secondary alcohols with high enantiomeric excess. researchgate.net While this compound itself would be reduced to a primary alcohol (2-cyclohexylpropan-1-ol), its derivatives can be tailored to produce various chiral alcohol structures. For example, 2-methyl-3-cyclohexylpropanol has been prepared via the hydrogenation of related phenyl-containing precursors. google.com

The conversion of these alcohols into esters, which are derivatives of carboxylic acids, is achieved through conventional esterification methods using reagents like acid anhydrides or acid halides. google.com Furthermore, direct oxidation of the aldehyde can yield 2-cyclohexylpropanoic acid, although this is less commonly detailed in the context of its primary applications as a building block for more complex scaffolds.

Table 1: Selected Transformations of this compound to Alcohols

| Precursor/Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| Aldehyde products from dual catalysis | NaBH₄ | Corresponding Alcohols | mdpi.com |

| Acylsilane derivative | 1. Photolysis2. NaBH₄ | Diol | acs.org |

| Carbonyl compounds | Transition metal catalyst | Alcohols | ucl.ac.uk |

Synthesis of Functionalized Nitrile Compounds for Chemical Synthesis

This compound serves as a key starting material for the synthesis of various functionalized nitrile compounds. These nitriles are often sought after for applications in areas like fragrance chemistry and as intermediates for other functional groups. google.com

A significant pathway involves the Knoevenagel condensation of this compound with a compound containing an active methylene (B1212753) group, such as a cyanoacetate (B8463686) derivative. google.com This reaction is typically followed by further transformations like hydrogenation to yield saturated nitrile esters. For example, this compound can be condensed with a cyanoacetate, followed by hydrogenation, to produce 2-cyano-4-cyclohexyl pentanoate. google.com The initial condensation creates a carbon-carbon double bond, which can then be selectively reduced.

Another route to nitrile synthesis from this compound involves the formation of an oxime intermediate. The aldehyde is first reacted with hydroxylamine (B1172632) to form this compound oxime, which is then dehydrated to yield the corresponding nitrile. google.com General methods for the one-carbon homologation of aldehydes also exist, where an aldehyde is converted into a nitrile intermediate which can then be reduced. thieme-connect.de

The reaction conditions for these transformations are crucial for achieving high yields and selectivity. For the Knoevenagel condensation, temperatures between 70°C and 250°C are often preferred, with removal of the water byproduct to drive the reaction forward. google.com Subsequent hydrogenation steps can be performed using catalytic hydrogenation (e.g., with a metal catalyst) or hydride reducing agents at temperatures ranging from 0°C to 200°C. google.com

Table 2: Synthesis of Nitrile Compounds from this compound

| Reaction Type | Reagents | Intermediate/Product | Key Conditions | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation & Hydrogenation | Cyanoacetate derivative, Hydrogenation catalyst (e.g., Pd/C) or Hydride reducing agent | 2-cyano-4-cyclohexyl pentanoate | Condensation: 70-250°CHydrogenation: 0-200°C | google.com |

Construction of Complex Organic Scaffolds

The structure of this compound makes it an excellent starting point for the assembly of intricate molecular architectures, including polypropionate-type natural products and other densely functionalized molecules with defined stereochemistry.

The polypropionate skeleton is a recurring motif in many bioactive natural products. acs.org Iterative aldol (B89426) reactions are a primary method for constructing these frameworks. This compound and its derivatives are relevant to this strategy. A novel approach utilizes α-hydroxyallylsilanes as equivalents of propionaldehyde (B47417) enolates in iterative aldol processes. acs.org In a demonstration of this methodology, a key intermediate, (±)-syn-3-Acetoxy-2-methyl-3-cyclohexylpropanal, was synthesized. acs.org This highlights how the cyclohexylpropanal structural unit can be incorporated into synthetic sequences aimed at building polypropionate chains. The process involves creating an aldol adduct and then regenerating an aldehyde functionality from an acylsilane group, allowing for subsequent iterations to extend the carbon chain. acs.org

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters. This is a powerful tool for creating complex molecules, and branched aldehydes like this compound are key substrates in these reactions. Dual catalysis systems, often combining an amine catalyst with a metal complex, have been developed for the α-allylation of branched aldehydes. mdpi.comresearchgate.net

In a notable study, the allylic α-alkylation of branched aldehydes with allylic alcohols was achieved using a dual catalysis system involving a chiral primary amine and a chiral iridium-phosphoramidite complex. mdpi.comresearchgate.net This method allows access to the full matrix of four possible stereoisomers by choosing the appropriate combination of catalyst and ligand enantiomers. When this compound was used as a substrate in this reaction, it successfully yielded the allylated product, although with more moderate enantioselectivity (69% ee) compared to α-aryl propanaldehydes. mdpi.comresearchgate.net The adducts formed from such reactions can be further modified through the addition of various nucleophiles, leading to densely functionalized products in a stereodivergent manner. mdpi.com

Controlling the formation of specific chiral centers is a central goal of modern organic synthesis. This compound, as a branched aldehyde, is a substrate for various asymmetric reactions designed to install chirality at the α-position and beyond. Asymmetric aminocatalysis and dual catalysis strategies have been effectively employed for the α-functionalization of α-branched aldehydes. mdpi.com

For example, the asymmetric α-allylation of this compound using dual catalysis not only creates a new C-C bond but also establishes a new stereocenter adjacent to the cyclohexyl group. mdpi.com The stereochemical outcome is controlled by the chirality of the catalysts employed. Other research has focused on creating chiral ligands that incorporate the cyclohexyl moiety. The synthesis of a chiral indenyl-phosphine ligand was achieved starting from cyclohexane (B81311) carboxaldehyde, a closely related precursor, demonstrating the construction of a specific chiral center on a cyclohexyl-containing scaffold for use in asymmetric catalysis. soton.ac.uk These methods enable the synthesis of derivatives of this compound with precisely controlled stereochemistry, which is crucial for applications in medicinal chemistry and materials science.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyclohexylpropan-1-ol |

| 2-Cyclohexylpropanoic acid |

| 2-cyano-4-cyclohexyl pentanoate |

| 2-Methyl-3-cyclohexylpropanol |

| (±)-syn-3-Acetoxy-2-methyl-3-cyclohexylpropanal |

| 4-cyclohexyl-2-pentenenitrile |

| 4-cyclohexyl-3-pentenenitrile |

| Acetic anhydride (B1165640) |

| Sodium borohydride |

| 2-cyclohexylpropane-1,3-diol |

| [(2R)-2-cyclohexyl-2-(3H-inden-1-yl)ethyl]diphenylphosphine |

| rac-[3-cyclohexyl-3-(3H-inden-1-yl)propyl]-diphenyl-phosphine |

| Cyclohexane carboxaldehyde |

| This compound oxime |

| 2-Cyclohexylpropanenitrile |

Analytical Methodologies for Stereochemical Characterization

Spectroscopic Techniques for Stereoisomer Differentiation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of stereoisomers. While enantiomers are indistinguishable in an achiral solvent, their differentiation can be achieved through the use of chiral auxiliary agents or by converting them into diastereomers. Diastereomers, having different physical properties, typically exhibit distinct NMR spectra. libretexts.org

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Diastereomer Differentiation

In reactions involving 2-cyclohexylpropanal that generate a second stereocenter, the resulting diastereomers can often be distinguished and quantified by high-resolution ¹H NMR spectroscopy. caltech.edu The different spatial arrangement of atoms in diastereomers leads to variations in the chemical environments of their respective nuclei, resulting in different chemical shifts (δ) and coupling constants (J). For instance, in aldol (B89426) addition products derived from α-substituted aldehydes, the protons at the newly formed stereocenters will have unique signals for each diastereomer (e.g., syn vs. anti). acs.org The diastereomeric ratio (d.r.) can be determined by integrating the baseline-separated resonance signals of these characteristic protons in the ¹H NMR spectrum. acs.org Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, can further aid in the structural assignment of each diastereomer.

Table 1: Representative ¹H NMR Chemical Shift Differentiation in Diastereomers of α-Substituted Aldehyde Derivatives This table illustrates typical differences observed in related structures, as specific data for this compound derivatives is context-dependent.

| Proton | syn-Isomer Chemical Shift (δ, ppm) | anti-Isomer Chemical Shift (δ, ppm) | Rationale for Difference |

| Aldehydic CH | ~9.5 - 9.8 | ~9.5 - 9.8 | May show slight differences in chemical shift or coupling constant to the α-proton. |

| α-CH | Varies | Varies | The chemical shift is highly sensitive to the orientation of the adjacent substituent and the cyclohexyl group. |

| β-CH-OH | ~5.14 (d, J = 2.8 Hz) | ~4.85 (d, J = 7.8 Hz) | The coupling constant (J) is a key indicator; smaller J-values are often associated with syn isomers and larger J-values with anti isomers due to dihedral angle differences (Karplus relationship). acs.org |

Chiral NMR Shift and Solvating Agents for Enantiomer Differentiation

To differentiate enantiomers using NMR, a chiral environment must be introduced. This is commonly achieved by adding a chiral shift reagent (CSR) or a chiral solvating agent (CSA).

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(fod)₃, that can coordinate to Lewis basic sites in the substrate molecule (like the aldehyde's carbonyl oxygen). libretexts.org In a chiral complex, the interaction with each enantiomer of this compound forms transient diastereomeric complexes, which have different NMR spectra. This results in the separation of signals for the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess by integration. libretexts.org

Chiral Solvating Agents (CSAs): These agents, like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol or chiral aluminum complexes (CASAs), form weak, transient diastereomeric solvates with the enantiomers through interactions like hydrogen bonding. gla.ac.uk This association leads to small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification. gla.ac.uk

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination

Chromatographic techniques are the most widely used and accurate methods for determining the enantiomeric and diastereomeric excess of chiral compounds like this compound. These methods rely on the differential interaction of stereoisomers with a chiral stationary phase or on the separation of diastereomeric derivatives on an achiral column.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating enantiomers and determining enantiomeric excess. uma.es The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer. For aldehydes and related compounds, polysaccharide-based columns are particularly effective.

Common Chiral Stationary Phases: Columns such as Daicel Chiralpak (e.g., AD-H, IC) and Chiracel (e.g., OD, OD-H) are frequently employed. gla.ac.uk

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.

Detection: A UV detector is commonly used for detection, as the aldehyde functional group possesses a chromophore. uma.es The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Chiral Gas Chromatography (GC)

Gas chromatography can also be used to determine enantiomeric and diastereomeric excess, particularly for volatile compounds. google.com Chiral GC columns contain a CSP that allows for the separation of enantiomers in the gas phase. In some cases, derivatization of the aldehyde to a less polar or more volatile compound may be performed prior to analysis. Diastereomers, due to their different boiling points and interactions with the stationary phase, can often be separated on standard achiral GC columns. researchgate.net Gas-liquid chromatography (GLC) has been used to determine the conversion of related alcohols in kinetic resolution studies. researchgate.netd-nb.info

Table 2: Typical Chromatographic Conditions for Chiral Analysis of Aldehydes and Related Compounds

| Method | Column Type | Stationary Phase/Column Name | Mobile Phase / Carrier Gas | Detector | Application | Reference |

| Chiral HPLC | Chiral | Daicel Chiralpak AD-H, IC | n-Hexane/Isopropanol mixtures | UV (214 or 254 nm) | Enantiomeric Excess (ee) of aldehydes | |

| Chiral HPLC | Chiral | Daicel Chiralpak AD | 2% Isopropanol in Hexane | UV (210 nm) | Enantiomeric Excess (ee) determination | gla.ac.uk |

| Chiral GC | Chiral | (Not specified) | (Not specified) | FID | Enantiomeric Excess (ee) of a chiral malonate derivative | google.com |

| GC/GLC | Achiral | (Not specified) | (Not specified) | FID | Diastereomeric Ratio / Conversion | researchgate.netd-nb.info |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary focus of ongoing research is the development of advanced catalytic systems that offer superior control over selectivity in reactions involving 2-cyclohexylpropanal. This encompasses both its asymmetric synthesis and its use in stereoselective transformations.

For transformations of this compound itself, dual catalytic systems are an emerging area for achieving high stereoselectivity. For instance, the asymmetric α-allylation of α-branched aldehydes can be accomplished using a combination of a chiral primary amine and a chiral iridium-phosphoramidite complex. mdpi.comresearchgate.net While this method provides a pathway to chiral homoallylic aldehydes, reactions involving sterically demanding substrates like this compound have shown only moderate enantioselectivity (e.g., 69% ee). mdpi.comresearchgate.net This highlights a significant opportunity for the design of new, more effective chiral catalysts and ligands specifically tailored to overcome the steric hindrance of the cyclohexyl group and achieve higher levels of asymmetric induction. rsc.org

Another key synthetic route involves the selective hydrogenation of α,β-unsaturated aldehyde precursors, such as α-methyl cinnamaldehyde (B126680). The challenge lies in selectively reducing the carbon-carbon double bond while preserving the aldehyde functional group. umaine.edunih.gov Research into bimetallic catalysts, such as CoRe/TiO2, has shown promise in achieving high conversion and selectivity for this type of transformation, offering an alternative pathway to saturated aldehydes. nih.gov The development of catalysts that can fine-tune this selectivity is a critical avenue for future exploration. rsc.org

Table 1: Research Directions in Catalysis for this compound

| Research Area | Objective | Catalytic Approach | Key Challenges & Future Work | Reference |

|---|---|---|---|---|

| Asymmetric Hydroformylation | Enantioselective synthesis of this compound from vinylcyclohexane (B147605). | Development of chiral Rhodium or Cobalt catalysts with specialized ligands. | Achieving high regio- and enantioselectivity simultaneously; catalyst stability and cost. | researchgate.netrsc.org |